molecular formula C13H8ClN3O B2811083 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 327056-08-6

2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2811083
CAS No.: 327056-08-6
M. Wt: 257.68
InChI Key: IMLLSKDXLVDFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with the molecular formula C13H8ClN3O and is a member of the 1,2,4-oxadiazole family . Heterocyclic compounds containing the 1,2,4-oxadiazole scaffold are extensively investigated in agrochemical research due to their diverse biological activities . Recent scientific literature highlights that novel benzamide compounds incorporating a pyridine-linked 1,2,4-oxadiazole structural motif have demonstrated promising insecticidal and fungicidal properties in preliminary bioassays . Some related structures have shown high larvicidal activity against mosquito larvae, while others exhibit strong inhibitory effects against fungal pathogens such as Botrytis cinerea . This makes this compound a valuable building block and intermediate for researchers designing and synthesizing new potential pesticidal agents. It serves as a key scaffold for further chemical modification and biological evaluation in the discovery of new lead compounds with high efficacy . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLLSKDXLVDFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The pyridine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Biological Activity

The compound 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a member of the oxadiazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H8ClN3OC_{13}H_8ClN_3O. The structure features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and a chlorophenyl group. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For instance, one method includes the cyclization of hydrazones with carboxylic acids or their derivatives in the presence of dehydrating agents.

Anticancer Activity

Recent research highlights the anticancer potential of oxadiazole derivatives. In particular, studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)0.65Induction of apoptosis via p53 pathway
HeLa (cervical cancer)2.41Caspase activation leading to cell death
PANC-1 (pancreatic cancer)0.75Inhibition of cell proliferation

These results suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have been evaluated for antimicrobial activity. For example, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Apoptosis Induction : Studies indicate that this compound increases the expression of pro-apoptotic proteins such as p53 and enhances caspase activation in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Several studies have documented the effects of oxadiazole derivatives in clinical and preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased apoptotic cell death as evidenced by flow cytometry analysis.
    "The compound significantly induced apoptosis in MCF-7 cells through p53-mediated pathways" .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy against various pathogens and found promising results that support further development as a therapeutic agent.
    "The synthesized oxadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria" .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following compounds share the 1,2,4-oxadiazole-pyridine core but differ in substituents on the oxadiazole or phenyl rings, leading to distinct physicochemical and biological properties:

Table 1: Structural Analogs and Key Differences
Compound Name Substituent on Oxadiazole/Phenyl Ring Molecular Formula Molecular Weight (g/mol) logP Reference
2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 3-Chlorophenyl C₁₃H₈ClN₃O 257.68 ~2.5* Target Compound
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Chloromethyl C₈H₅ClN₃O 194.60 1.89
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Chlorobenzyl C₁₄H₁₀ClN₃O 271.70 3.12
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine Phenoxymethyl C₁₄H₁₁N₃O₂ 253.26 2.50
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Chloro-5-nitrophenyl C₁₃H₇ClN₄O₃ 302.67 1.98
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Ethoxyphenyl C₁₅H₁₃N₃O₂ 267.28 2.75
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Methylphenyl C₁₃H₁₁N₃O 225.25 2.30

*Estimated based on analogs.

Key Observations :

  • Electron-Withdrawing Groups : The 2-chloro-5-nitrophenyl group () introduces strong electron-withdrawing effects, which may stabilize the oxadiazole ring but reduce metabolic stability.
  • Polarity: The phenoxymethyl derivative (logP 2.50) balances lipophilicity and polarity, as the ether oxygen contributes to hydrogen bonding .

Physicochemical Properties and Drug-Likeness

The polar surface area (PSA), hydrogen bond acceptors (HBA), and molecular weight are critical for drug-likeness:

Table 2: Physicochemical Parameters
Compound Name PSA (Ų) HBA Count logSw (Solubility) Reference
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine 48.33 5 -2.07
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine 75.60* 6 -3.50*
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 55.80 5 -2.30

*Estimated based on structural features.

Implications :

  • Higher PSA (>60 Ų) in nitro-substituted analogs () may limit blood-brain barrier penetration.
  • Moderate logSw values (-2.07 to -3.50) suggest poor aqueous solubility, requiring formulation optimization for bioavailability.

Q & A

Q. What are the established synthetic routes for 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, and what key intermediates are involved?

The synthesis typically involves cyclocondensation of 3-chlorophenyl-substituted precursors with pyridine derivatives. A common method includes:

  • Step 1: Formation of the oxadiazole ring via reaction of amidoximes with chlorinated aryl acids under dehydrating conditions (e.g., POCl₃).
  • Step 2: Coupling the oxadiazole intermediate with a pyridine moiety using Suzuki-Miyaura cross-coupling or nucleophilic substitution. Critical intermediates include 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-cyanopyridine derivatives. Reaction purity is monitored via HPLC (>98%) .

Q. How is the structural characterization of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, the crystal structure of a closely related analog, 2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine, was resolved using SHELX software (SHELXL-97), revealing bond lengths (C–N: 1.32 Å) and dihedral angles between the oxadiazole and pyridine rings (78.5°) . Refinement protocols follow the SHELX system, which is robust for small-molecule crystallography .

Q. What preliminary biological screening data exist for this compound?

Initial studies highlight antimicrobial and neuroprotective potential. For example:

  • Antimicrobial assays : MIC values of 12.5 µg/mL against Staphylococcus aureus via broth microdilution.
  • Neuroprotection : 40% reduction in oxidative stress in neuronal cell lines (IC₅₀ = 50 µM) using MTT assays. These activities are attributed to the electron-withdrawing 3-chlorophenyl group enhancing membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key variables include:

  • Solvent selection : DMF or THF improves cyclization efficiency compared to DCM.
  • Catalyst systems : Pd(PPh₃)₄ in Suzuki couplings increases cross-coupling yields (75% → 92%).
  • Temperature control : Maintaining 80–100°C during oxadiazole formation minimizes side products. Process optimization is validated via LC-MS and ¹H NMR to confirm intermediate integrity .

Q. How should researchers address contradictions in bioactivity data across different studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Orthogonal assays : Validate antimicrobial results using both disk diffusion and time-kill assays.
  • Purity verification : Employ hyphenated techniques (HPLC-UV-MS) to rule out impurity-driven effects.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inter-study variability .

Q. What computational approaches are suitable for predicting the compound’s pharmacological targets?

Molecular docking (AutoDock Vina) against receptors like 5-HT₁D (PDB ID: 4IAR) reveals binding affinities (ΔG = −9.2 kcal/mol). QSAR models using MOE software identify critical descriptors (e.g., LogP, polar surface area) correlating with observed neuroprotection .

Q. How can target engagement be experimentally validated for this compound?

  • Radioligand binding assays : Compete with [³H]-5-HT in serotonin receptor studies (Kᵢ = 150 nM).
  • CRISPR-Cas9 knockout models : Eliminate putative targets (e.g., NMDA receptors) to confirm activity loss.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

SAR studies comparing analogs (e.g., 3-cyclopropyl or 4-methoxypiperidinyl derivatives) reveal:

  • Electron-withdrawing groups : 3-Chlorophenyl enhances antimicrobial activity (MIC ↓ by 50%).
  • Bicyclic substituents : Octahydrocyclopenta[c]pyrrole improves blood-brain barrier penetration (Papp = 12 × 10⁻⁶ cm/s).
  • Heterocycle variations : Replacing pyridine with pyrazine reduces cytotoxicity (CC₅₀ ↑ from 20 µM to >100 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.